molecular formula C19H19N3O2 B2585633 N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide CAS No. 1645369-14-7

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide

Cat. No.: B2585633
CAS No.: 1645369-14-7
M. Wt: 321.38
InChI Key: MUVQUSOKGHQVIB-UHFFFAOYSA-N
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Description

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide is an organic compound with the CAS Registry Number 1645369-14-7 [ citation:1 ]. Its molecular formula is C 19 H 19 N 3 O 2 , and it has a molecular weight of approximately 321.37 g/mol [ citation:1 ]. The compound features a biphenyl core structure and is characterized by several key physicochemical properties, including a topological polar surface area of 82 Ų and a calculated XLogP of 2.9, which provide insight into its solubility and permeability [ citation:1 ]. As a member of the N-phenylbenzamide class of compounds, it holds interest for early-stage research and discovery chemistry [ citation:3 ]. This structural class has been investigated in various contexts, such as the development of novel anti-infective agents, though the specific biological profile and mechanism of action for this exact molecule require further scientific exploration [ citation:3 ]. Researchers may utilize this chemical as a building block or intermediate in synthetic chemistry or as a reference standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Prior to handling, please request the Safety Datasheet (SDS) for comprehensive safety and handling information.

Properties

IUPAC Name

N-[2-(1-cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-17(12-20)22-18(23)13-21-19(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,17H,2,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQUSOKGHQVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide typically involves the reaction of 4-phenylbenzoyl chloride with 2-(1-cyanopropylamino)-2-oxoethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanopropylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences:

Compound Name/ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Notable Features
Target Compound Benzamide 4-phenyl, 1-cyanopropylamino-2-oxoethyl [Not reported] Cyano group enhances polarity; potential for improved solubility and stability.
2-Azetidinone derivatives () 2-Azetidinone Chlorophenyl, styryl groups ~400 (estimated) Azetidinone ring confers rigidity; chlorophenyl enhances antimicrobial activity.
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]benzamide (, Compound 7) Benzamide Benzimidazolylamino-2-oxoethyl ~350 (estimated) Benzimidazole moiety may improve DNA intercalation or enzyme inhibition.
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () Benzamide 4-Chlorobenzyl, 4-methoxyphenyl 464.98 Bulky substituents may reduce membrane permeability; methoxy enhances lipophilicity.
Triazole-containing benzamide () Benzamide Triazolyl, dibenzylamino [Not reported] Triazole introduces heterocyclic diversity; may enhance pharmacokinetics.
Key Observations:
  • Side Chain Flexibility: The 2-oxoethyl spacer in the target compound is shared with benzimidazole derivatives (), but the cyanopropyl group replaces heterocyclic systems, possibly reducing steric hindrance.
Antimicrobial and Anticancer Potential:
  • 2-Azetidinone Derivatives (): Compound 4 (MIC ~1 µg/mL against bacterial/fungal strains) and Compound 17 (IC₅₀ ~20 µM against MCF7 cells) show moderate activity. QSAR models highlight topological indices (Balaban index, ⁰χv) as critical for activity .
  • Benzimidazole Derivatives () : Compound 7’s benzimidazole group is associated with antidiabetic and anticancer activity in literature, though specific data are unavailable here.
  • Target Compound: The cyano group may improve binding to enzymes like α-glucosidase (implied by ) or kinase targets in cancer.
Physicochemical Properties:

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